molecular formula C23H20FN5O2S B286092 2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B286092
M. Wt: 449.5 g/mol
InChI Key: KUHOPJSBKKZXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have several unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, studies have shown that it inhibits the activity of several enzymes that are important for cancer cell survival. It has also been found to disrupt mitochondrial function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and have activity against parasitic infections. It has also been found to have anti-inflammatory activity and to inhibit the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer treatment. It also has activity against parasitic infections, which makes it useful for researchers studying parasitic diseases.
One of the limitations of this compound is its complex synthesis method. This can make it difficult and expensive to produce in large quantities. It also has not yet been fully characterized, which limits its potential applications.

Future Directions

There are several future directions for research on 2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide. One area of research is the development of more efficient synthesis methods. This could make it easier and cheaper to produce in large quantities.
Another area of research is the characterization of its mechanism of action. This could lead to the development of more effective cancer treatments and parasitic disease treatments.
Finally, research could be focused on the development of analogs of this compound with improved properties. This could lead to the development of more potent and selective anti-cancer and anti-parasitic drugs.

Synthesis Methods

The synthesis of 2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazole-3-thiol. This intermediate compound is then reacted with 2-fluorobenzoyl chloride to form the final product, 2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide.

Scientific Research Applications

2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has several potential applications in scientific research. One of the main areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models.
Another area of research is the treatment of parasitic infections. 2-fluoro-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has been found to have activity against several parasitic infections, including malaria and leishmaniasis.

properties

Molecular Formula

C23H20FN5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

2-fluoro-N-[[4-methyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H20FN5O2S/c1-29-20(13-25-22(31)17-10-4-5-11-18(17)24)27-28-23(29)32-14-21(30)26-19-12-6-8-15-7-2-3-9-16(15)19/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30)

InChI Key

KUHOPJSBKKZXJP-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CNC(=O)C4=CC=CC=C4F

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CNC(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.